molecular formula C5H2Cl2F2N2 B2874387 2,4-Dichloro-6-(difluoromethyl)pyrimidine CAS No. 1706464-39-2

2,4-Dichloro-6-(difluoromethyl)pyrimidine

Cat. No.: B2874387
CAS No.: 1706464-39-2
M. Wt: 198.98
InChI Key: YYCRJWLMXYFLKG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethyl)pyrimidine (CAS 1706464-39-2) is a versatile halogenated pyrimidine derivative offered as a key synthetic intermediate for research and development. With a molecular formula of C 5 H 2 Cl 2 F 2 N 2 and a molecular weight of 198.99, this compound is characterized by its reactive chloro substituents and a difluoromethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery . Pyrimidine-based compounds are recognized as privileged structures in medicinal chemistry due to their presence in nucleic acids and their ability to interact with a wide range of biological targets . The specific substitution pattern on this compound allows researchers to efficiently synthesize more complex molecules through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This enables the rapid exploration of chemical space for creating targeted libraries, particularly in the development of potential anti-infective and anticancer agents . For research purposes, it is typically stored in an inert atmosphere at 2-8°C . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCRJWLMXYFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Difluoromethyl Pyrimidine and Its Analogues

Strategic Routes to Dichloropyrimidine Core Structures

The construction of the 2,4-dichloropyrimidine (B19661) scaffold is a foundational step in the synthesis of the target molecule. This is typically achieved through the halogenation of a pre-formed pyrimidine (B1678525) ring, often derived from readily available precursors via cyclization reactions.

Halogenation Techniques for Pyrimidine Ring Formation

The direct conversion of pyrimidine-2,4-diones (uracils) to their corresponding 2,4-dichloro derivatives is a common and effective strategy. This transformation is typically accomplished using strong chlorinating agents, with phosphorus oxychloride (POCl₃) being the most widely employed reagent. The reaction often requires elevated temperatures and can be facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, which acts as a catalyst and acid scavenger.

For instance, the synthesis of 2,4-dichloropyrimidine can be achieved by treating uracil (B121893) with phosphorus oxychloride. The reaction proceeds by heating the mixture, which converts the hydroxyl groups of the uracil tautomer into chloro groups. nih.gov Similarly, substituted uracils can undergo the same transformation. For example, 6-methyluracil (B20015) can be halogenated to produce 5-halo-6-methyluracil and 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil, depending on the reaction conditions and the halogenating agent used. researchgate.net

Key reagents for the chlorination of dihydroxypyrimidines include:

Phosphorus oxychloride (POCl₃): The most common reagent, often used in excess as both reagent and solvent.

Phosphorus pentachloride (PCl₅): Can be used in conjunction with POCl₃ to enhance reactivity.

Phosgene (COCl₂): A highly reactive and toxic gas that can also be used for this transformation. google.com

The general mechanism involves the phosphorylation of the keto groups of the uracil ring, followed by nucleophilic substitution by chloride ions.

Precursor Synthesis and Cyclization Approaches

The pyrimidine core itself is generally assembled through cyclocondensation reactions. The most classical and versatile method is the Biginelli reaction, which involves the one-pot, acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. researchgate.net To synthesize a precursor for 2,4-dichloro-6-(difluoromethyl)pyrimidine, a β-dicarbonyl compound containing a difluoromethyl group would be required.

A plausible synthetic route would involve the cyclocondensation of a difluoromethylated β-ketoester, such as ethyl 4,4-difluoroacetoacetate, with an appropriate amidine or urea derivative. This would yield a 6-(difluoromethyl)pyrimidin-4(3H)-one, which can then be converted to the corresponding dihydroxy derivative (uracil analogue). Subsequent chlorination as described in section 2.1.1 would then yield the target this compound.

Alternative cyclization strategies include reacting 1,3-bifunctional three-carbon fragments with amidines, ureas, or guanidines. bu.edu.eg For example, ketenethioacetals can react with acetamide (B32628) to form a pyrimidine precursor that cyclizes upon heating. bu.edu.eg These methods offer flexibility in introducing various substituents onto the pyrimidine ring prior to the crucial halogenation step.

Incorporation of the Difluoromethyl Moiety

The introduction of the difluoromethyl (CHF₂) group is a critical step that can be performed either on a pre-existing pyrimidine scaffold or by using a difluoromethyl-containing precursor in the ring formation.

Direct Difluoromethylation Reactions on Pyrimidine Scaffolds

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of heterocycles, offering a modern and efficient approach. nih.govrsc.orgnih.gov This method avoids the need for pre-functionalized substrates. The reaction typically involves a photocatalyst that, upon irradiation with visible light, initiates the formation of a difluoromethyl radical (•CHF₂) from a suitable precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov This radical can then attack the electron-deficient pyrimidine ring.

For a 2,4-dichloropyrimidine scaffold, the C-6 position is a likely site for radical attack due to the electron-withdrawing nature of the chlorine atoms and the ring nitrogen atoms. The general conditions for such a reaction are outlined in the table below.

Table 1: Conditions for Direct Photoredox Difluoromethylation of Heterocycles

ParameterConditionReference
Difluoromethyl SourceCF₂HSO₂Na nih.gov
PhotocatalystRose Bengal (RB) or other organic dyes nih.gov
SolventDMSO nih.gov
Light SourceVisible Light (e.g., Green LEDs) nih.gov
TemperatureRoom Temperature nih.gov
AtmosphereTypically under an inert atmosphere, although some protocols use O₂ as a green oxidant. nih.gov

This methodology has been successfully applied to a range of heterocycles, and its application to 2,4-dichloropyrimidine would represent a highly efficient route to the target molecule. nih.gov

Cross-Coupling Strategies for Introducing Fluorinated Substituents

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and are well-suited for introducing fluorinated substituents onto heterocyclic rings.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the functionalization of pyrimidines. nsf.gov The reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring can be different, often allowing for regioselective substitution. Generally, the C4 position is more reactive towards nucleophilic substitution and cross-coupling than the C2 position. researchgate.netnih.gov

While the Suzuki-Miyaura reaction is most commonly used for aryl-aryl coupling, its scope can be extended to include the introduction of fluorinated alkyl groups. However, a more direct and efficient method for introducing the difluoromethyl group is often the Negishi cross-coupling reaction. This reaction utilizes an organozinc reagent, which can be prepared to be a stable and effective difluoromethylating agent.

The palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent provides a direct route to difluoromethylated aromatic compounds. nih.gov This strategy can be applied to 2,4-dichloropyrimidine, where one of the chloro groups is displaced by the difluoromethyl group from the zinc reagent.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines

ParameterSuzuki-Miyaura CouplingNegishi Coupling (for CHF₂)Reference
Substrate2,4-Dichloropyrimidine2,4-Dichloropyrimidine nih.govnsf.gov
Coupling PartnerAryl/Heteroaryl Boronic Acid(Difluoromethyl)zinc reagent (e.g., with TMEDA) nih.govnsf.gov
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ nih.govnsf.gov
LigandPPh₃, or specialized ligands for site-selectivityDiamine ligands like TMEDA for the zinc reagent nih.govnsf.gov
BaseK₂CO₃, K₃PO₄Not required for transmetalation nih.govnsf.gov
SolventDioxane, Toluene, DMF/WaterTHF nih.govnsf.gov
TemperatureElevated temperatures (80-120 °C), often with microwave irradiationRoom Temperature to moderate heating nih.govnsf.gov

The choice of ligand can be crucial in controlling the regioselectivity of the coupling reaction on the 2,4-dichloropyrimidine scaffold. nsf.govresearchgate.netnih.gov Bulky N-heterocyclic carbene (NHC) ligands, for instance, have been shown to promote coupling at the C4 position with high selectivity. nsf.govnih.gov

Displacement of Halogens with Fluorinated Amine Reagents

The displacement of halogens on the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing diverse functionalities. In the case of 2,4-dichloropyrimidines, the regioselectivity of substitution is a key consideration. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be influenced by the substituent at the C6 position.

The electron-withdrawing nature of the difluoromethyl group at the C6 position of this compound is expected to activate both the C2 and C4 positions towards nucleophilic attack. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.

While specific studies on the displacement of halogens on this compound with fluorinated amine reagents are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous compounds, such as those with a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, similar to the difluoromethyl group. Research on the amination of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) shows a preference for substitution at the C4 position.

For instance, the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with various amines demonstrates that the C4-chloro is more readily displaced. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Amination of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine This table is illustrative of the reactivity of a closely related analogue, as specific data for this compound with fluorinated amines was not available in the reviewed literature.

Amine NucleophileProduct(s)Reaction ConditionsObservations on Regioselectivity
Ammonia2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine and 4-Amino-2-chloro-6-(trifluoromethyl)pyrimidineVariesMixture of isomers, with the 4-amino product often being major.
Alkylamines4-(Alkylamino)-2-chloro-6-(trifluoromethyl)pyrimidineVariesPredominantly C4 substitution.
Anilines4-(Arylamino)-2-chloro-6-(trifluoromethyl)pyrimidineVariesHigh regioselectivity for the C4 position.

The use of fluorinated amine reagents in these reactions would introduce additional electronic and steric factors that could influence the regioselectivity and reaction rates. Further research is needed to systematically investigate the displacement of halogens on this compound with a broad range of fluorinated amines to establish a predictive model for their reactivity and to synthesize novel fluorinated pyrimidine derivatives.

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses.

The regioselective functionalization of the pyrimidine core is crucial for the synthesis of specific isomers with desired biological or material properties. In the context of MCRs for pyrimidine synthesis, achieving regioselectivity is a key challenge, especially when unsymmetrical building blocks are used.

Several strategies have been developed to control the regioselectivity in pyrimidine synthesis. One approach involves the use of pre-functionalized starting materials that direct the cyclization reaction to a specific outcome. For example, the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidines, can be modified to produce highly substituted pyrimidines with predictable regiochemistry.

Recent advances have demonstrated the use of transition-metal catalysis to achieve regioselective C-C and C-N bond formations in the synthesis of pyrimidines from simple and readily available starting materials like alcohols and amidines. researchgate.netsemanticscholar.org These methods often proceed through a series of condensation and dehydrogenation steps, leading to the formation of unsymmetrically substituted pyrimidines with high regioselectivity and yields. researchgate.netsemanticscholar.org

For the synthesis of analogues of this compound, a convergent MCR approach could involve the condensation of a difluoromethyl-containing building block with other components to construct the pyrimidine ring with the desired substitution pattern. The choice of catalyst and reaction conditions would be critical in controlling the regioselectivity of the final product.

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct TypeKey Features
Iridium-catalyzed MCRAmidines and up to three different alcoholsPN5P-Ir-pincer complexesUnsymmetrically substituted pyrimidinesHigh regioselectivity, sustainable approach using biomass-derivable alcohols. researchgate.netsemanticscholar.org
Base-mediated MCRAmidine hydrochlorides, aldehydes, and acetylacetoneBase-mediated2,4,6-Trisubstituted pyrimidinesTransition metal-free, good functional group tolerance.
Biginelli ReactionAldehyde, β-ketoester, and urea or thioureaAcid or Lewis acid catalystDihydropyrimidinones/thionesWell-established, can be adapted for diverse substitution patterns.

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. rsc.org For the synthesis of this compound and its analogues, several sustainable practices can be considered.

The use of MCRs is inherently a green approach as it reduces the number of synthetic steps, minimizes waste generation, and often leads to higher atom economy. rsc.org Furthermore, the selection of solvents and catalysts plays a crucial role in the sustainability of a process. The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is highly desirable.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of pyrimidine derivatives. nih.gov The use of recyclable catalysts, such as solid-supported catalysts or nanocatalysts, can also contribute to a more sustainable process by simplifying product purification and allowing for the reuse of the catalyst.

Another important aspect is the use of renewable feedstocks. The development of synthetic routes that utilize biomass-derived starting materials, such as alcohols from lignocellulose, represents a significant step towards a more sustainable chemical industry. researchgate.netsemanticscholar.org

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry PrincipleApplication in Pyrimidine SynthesisExamples
Atom Economy Multi-component reactions that incorporate all or most of the atoms from the starting materials into the final product.Iridium-catalyzed synthesis of pyrimidines from amidines and alcohols. researchgate.netsemanticscholar.org
Use of Safer Solvents and Auxiliaries Performing reactions in water, ionic liquids, or under solvent-free conditions.Biginelli reaction in water; solvent-free synthesis using mechanochemistry.
Design for Energy Efficiency Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption.Microwave-assisted synthesis of various pyrimidine derivatives. nih.gov
Use of Renewable Feedstocks Utilizing starting materials derived from biomass.Synthesis of pyrimidines from lignocellulose-derived alcohols. researchgate.netsemanticscholar.org
Catalysis Using catalytic amounts of reagents instead of stoichiometric amounts; employing recyclable catalysts.Use of solid acid catalysts, nanocatalysts, and organocatalysts.

By incorporating these sustainable considerations into the synthetic design, the production of this compound and its analogues can be made more environmentally friendly and economically viable.

Mechanistic Studies on the Chemical Reactivity of 2,4 Dichloro 6 Difluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine (B19661) scaffold is a cornerstone of its synthetic utility. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction's feasibility and regiochemical outcome.

Regioselectivity and Site Specificity in Halogen Displacement

In reactions involving 2,4-dichloropyrimidine derivatives, the displacement of the chlorine atom at the C-4 position is generally favored over the C-2 position. wuxiapptec.comnih.govstackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex when the nucleophile attacks the C-4 carbon. Frontier molecular orbital (FMO) theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com

However, the regioselectivity of SNAr reactions on the pyrimidine (B1678525) ring is highly sensitive to the nature of other substituents. wuxiapptec.comwuxiapptec.com While the C-4 position is intrinsically more reactive, the presence of strong electron-donating or electron-withdrawing groups can alter this preference, leading to substitution at the C-2 position or the formation of product mixtures. wuxiapptec.com For instance, electron-donating groups at C-6 have been shown to direct substitution to the C-2 position. wuxiapptec.com Conversely, the strongly electron-withdrawing difluoromethyl group at C-6 is expected to influence the electron distribution across the ring, impacting the relative electrophilicity of the C-2 and C-4 positions.

Computational methods, such as Quantum Mechanics (QM) analyses, are often employed to predict site specificity. These analyses evaluate the energies of the LUMO and LUMO+1 orbitals and the relative transition state energies for nucleophilic attack at each position to forecast the most likely substitution pattern. wuxiapptec.comwuxiapptec.com

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines

Factor Influence on Regioselectivity Mechanistic Rationale
Electronic Nature of C-4 vs. C-2 Generally favors C-4 substitution. wuxiapptec.comstackexchange.com The C-4 position can better stabilize the anionic Meisenheimer intermediate through resonance involving one of the ring nitrogens. The LUMO coefficient is typically larger at C-4. wuxiapptec.comstackexchange.com
Substituent at C-6 Can override the intrinsic C-4 preference. Electron-donating groups may favor C-2 attack, while strong electron-withdrawing groups also alter selectivity. wuxiapptec.com Substituents modify the electron density distribution of the pyrimidine ring, changing the relative electrophilicity of C-2 and C-4 and the stability of the respective transition states. wuxiapptec.com
Nucleophile "Soft" nucleophiles generally favor the more electrophilic C-4 position. Specific interactions (e.g., hydrogen bonding) can direct attack to C-2. wuxiapptec.com The nature of the nucleophile can influence the energy of the transition state. For example, hydrogen bonding between a nucleophile and a substituent can lower the activation energy for attack at the proximal position. wuxiapptec.com

| Solvent | Solvent polarity can influence reaction rates and, in some cases, selectivity by differentially solvating the transition states. researchgate.net | Polar aprotic solvents are typical for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, preserving its nucleophilicity. |

Influence of the Difluoromethyl Group on SNAr Reactivity

The difluoromethyl (CF₂H) group at the C-6 position exerts a powerful influence on the reactivity of the pyrimidine ring. Its primary effect is strong electron withdrawal via induction, which significantly lowers the electron density of the aromatic system. This activation of the ring makes it more susceptible to attack by nucleophiles.

Kinetic and Thermodynamic Aspects of Substitution Reactions

SNAr reactions are generally under kinetic control, meaning the distribution of products is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the final products. researchgate.net The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer intermediate.

The reaction's kinetics can be quantitatively assessed by determining the free energies of activation (ΔG‡). Computational models are valuable tools for predicting relative reaction rates and regioselectivity by calculating the stabilities of the isomeric transition states leading to the Meisenheimer intermediates. researchgate.netresearchgate.net A lower activation barrier corresponds to a faster reaction rate.

Cross-Coupling Reactions and Their Mechanisms

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and 2,4-dichloro-6-(difluoromethyl)pyrimidine is a suitable substrate for such transformations. The two chlorine atoms offer distinct reactivity, enabling sequential and site-selective functionalization.

Catalytic Cycles in Palladium-Mediated Transformations

The most common cross-coupling reaction, the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is typically the rate-determining step. For dihalogenated heterocycles, oxidative addition conventionally occurs more readily at the C-X bond adjacent to a ring nitrogen (the C-2 position). nih.govnsf.gov

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The regioselectivity of cross-coupling reactions on 2,4-dichloro-heteroarenes can be controlled. While the C-2 position is often intrinsically more reactive, the use of very sterically hindered N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can reverse this selectivity, promoting coupling at the C-4 position. nih.govnsf.govacs.org The strong electron-withdrawing nature of the difluoromethyl group can also influence reactivity, with analogous trifluoromethyl-substituted systems showing a propensity for diarylation. nih.gov

Table 2: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Step Description Key Intermediates
1. Oxidative Addition Insertion of the active Pd(0) species into the Ar-X bond (e.g., C-Cl) to form a Pd(II) complex. L₂Pd(0) → L₂Pd(Ar)(X)
2. Transmetalation Transfer of the organic group (R) from the organometallic reagent (e.g., R-B(OH)₂) to the palladium center, displacing the halide (X). L₂Pd(Ar)(X) + R-B(OH)₂ + Base → L₂Pd(Ar)(R) + X⁻ + Boron byproducts

| 3. Reductive Elimination | The two organic fragments (Ar and R) are expelled from the palladium coordination sphere, forming the final product and regenerating the Pd(0) catalyst. | L₂Pd(Ar)(R) → Ar-R + L₂Pd(0) |

Stereochemical Outcomes (e.g., E-configured double bonds)

The stereochemistry of the coupling partners can be a critical aspect of cross-coupling reactions, particularly when sp³-hybridized carbons or prochiral centers are involved. In Suzuki reactions involving alkylboron reagents, the stereochemical course of the transmetalation step dictates the stereochemistry of the product.

Studies using deuterium-labeled stereochemical probes have shown that primary alkyltrifluoroborates undergo transmetalation to palladium with retention of configuration. nih.gov This stereoretentive pathway is generally observed regardless of the electronic properties of the supporting ligands or the aryl electrophile. nih.gov This high degree of stereospecificity is a key advantage of Suzuki couplings in complex molecule synthesis.

While the provided outline mentions E-configured double bonds, which are typically associated with reactions like the Heck coupling, the principles of stereocontrol are broadly applicable. In the context of pyrimidine chemistry, related synthetic transformations have demonstrated stereochemical control, such as the formation of chalcones with an E-configured C=C double bond from pyrimidine-5-carbaldehyde (B119791) precursors. mdpi.com This indicates that stereoselective cross-coupling reactions involving the this compound core are feasible for constructing specific geometric isomers.

Reactivity Profile of the Difluoromethyl Group and Its Impact on Pyrimidine Derivatives

The chemical behavior of this compound is fundamentally dictated by the interplay of the electron-deficient pyrimidine ring, the two reactive chloro substituents, and the electronic influence of the 6-position difluoromethyl group. Mechanistic studies on analogous systems and an understanding of the electronic properties of the difluoromethyl moiety provide significant insight into the reactivity of this compound.

The difluoromethyl (CF₂H) group is recognized as a moderately electron-withdrawing substituent. nuph.edu.ua This characteristic is crucial as it significantly modulates the reactivity of the pyrimidine ring, particularly towards nucleophilic aromatic substitution (SNAr), which is the primary reaction pathway for the displacement of the chloro groups. wuxiapptec.comacs.org The electron-withdrawing nature of the CF₂H group further depletes the electron density of the already electron-deficient pyrimidine ring, thereby enhancing its susceptibility to attack by nucleophiles. youtube.com

The presence of strong electron-withdrawing groups on an aromatic or heteroaromatic ring is known to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the course of an SNAr reaction. youtube.comnih.gov This stabilization lowers the activation energy of the reaction, thus facilitating the substitution process. In the case of this compound, the inductive effect of the difluoromethyl group contributes to the stabilization of this intermediate, thereby activating the C-Cl bonds towards nucleophilic attack.

A critical aspect of the reactivity of 2,4-dichloropyrimidines is the regioselectivity of nucleophilic substitution. Generally, nucleophilic attack is favored at the C4 position over the C2 position. wuxiapptec.comstackexchange.com However, this selectivity is highly sensitive to the nature of the substituent at other positions on the ring. wuxiapptec.com While electron-donating groups at the C6 position can reverse this trend and favor C2 substitution, the electron-withdrawing difluoromethyl group at the C6 position is expected to influence this regioselectivity. The precise outcome of this influence would depend on the interplay of inductive and resonance effects, as well as the nature of the attacking nucleophile.

The table below summarizes the expected impact of the difluoromethyl group on the reactivity of the pyrimidine ring in SNAr reactions.

FeatureInfluence of the Difluoromethyl GroupMechanistic Implication
Ring Activation Electron-withdrawingIncreases the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.
Intermediate Stabilization Stabilizes the negative charge of the Meisenheimer complexLowers the activation energy for the SNAr reaction, thereby increasing the reaction rate.
Regioselectivity Modulates the relative reactivity of the C2 and C4 positionsInfluences whether an incoming nucleophile will preferentially substitute the chlorine at the C2 or C4 position.

While the primary impact of the difluoromethyl group is on the reactivity of the pyrimidine ring, the group itself can exhibit chemical reactivity under certain conditions. The C-H bond in the difluoromethyl group is acidic enough to be deprotonated by strong bases. acs.org This deprotonation generates a nucleophilic difluoromethyl anion (Ar-CF₂⁻), which can then react with various electrophiles. acs.org This presents a pathway for further functionalization of the molecule directly at the difluoromethyl moiety.

The table below outlines the potential reactivity of the difluoromethyl group itself.

Reaction TypeConditionsResulting SpeciesPotential for Further Reactions
Deprotonation Strong base (e.g., Brønsted superbase)Nucleophilic difluoromethyl anion (Ar-CF₂⁻)Can react with a wide range of electrophiles to form new C-C bonds. acs.org

Derivatives and Analogues of 2,4 Dichloro 6 Difluoromethyl Pyrimidine: Synthesis and Reactivity

Synthesis of Substituted Difluoromethylpyrimidines via Post-Functionalization

Post-functionalization of the 2,4-dichloro-6-(difluoromethyl)pyrimidine core is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as leaving groups. The inherent electronic differences between the C2 and C4 positions often lead to challenges in regioselectivity, which can be overcome through careful selection of reaction conditions, nucleophiles, and catalysts.

The introduction of nitrogen-based substituents is a common strategy for modifying the physicochemical and biological properties of the pyrimidine (B1678525) core.

Amination:

Direct amination of 2,4-dichloropyrimidines via nucleophilic aromatic substitution (SNAr) is a foundational method for creating substituted aminopyrimidines. However, these reactions are often hampered by a lack of regioselectivity, typically yielding a mixture of C2- and C4-substituted isomers that can be difficult to separate. acs.org The C4 position is generally more reactive towards nucleophilic attack than the C2 position, but the selectivity is often modest, with typical isomer ratios ranging from 1:1 to 4:1. acs.org

To address this challenge, palladium-catalyzed amination reactions have been developed. These methods can offer high regioselectivity, strongly favoring the formation of the C4-substituted product. acs.orgresearchgate.net For instance, the use of a palladium catalyst with a suitable ligand and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for reactions with aliphatic secondary amines. acs.orgresearchgate.net Interestingly, reactions with aromatic amines can proceed with high C4 selectivity even without a catalyst. acs.orgresearchgate.net The choice of base and solvent system is critical in both catalyzed and non-catalyzed reactions to optimize yield and selectivity. acs.org

NucleophileCatalyst/BaseSolventMajor ProductObservationsReference
Aliphatic Secondary AminesPd(0) / LiHMDSTHFC4-aminated productHigh regioselectivity favoring C4 substitution. acs.org, researchgate.net
Aromatic AminesNone / K2CO3DMAcC4-aminated productHigh regioselectivity without the need for a metal catalyst. acs.org, researchgate.net
Primary Aliphatic AminesWeak Base (e.g., NaHCO3)VariousMixture of C2 and C4 isomersGenerally less selective compared to other amine classes. researchgate.net
Adamantane-containing AminesPd(dba)2 / LigandTolueneMono- or di-aminated productsReaction can lead to oligomeric byproducts depending on the ligand. nih.gov

Amidation:

Direct amidation at the chlorinated positions is less common than amination. The process typically involves preparing an amide-containing nucleophile first, or using specialized coupling agents. More frequently, an amino group is first installed via the amination reactions described above, and this amino group is subsequently acylated to form an amide. Alternatively, coupling reactions can be employed where a primary or secondary amide, acting as a nucleophile, displaces a chloride. These reactions often require specific activation, for example using trifluoromethanesulfonic anhydride, to form a highly reactive intermediate that can then participate in cyclization or substitution reactions. tcichemicals.com The synthesis of amides from unprotected amino acids can also be achieved using Lewis acid catalysts, which could then be used as nucleophiles to react with the dichloropyrimidine core. nih.gov

Introducing carbon-based substituents via alkylation and arylation reactions significantly expands the structural diversity of derivatives obtainable from this compound.

Arylation:

Palladium-catalyzed cross-coupling reactions are the premier method for arylating the pyrimidine ring. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and a palladium catalyst, is particularly effective for selectively substituting the chlorine atoms. acs.org A strong preference for substitution at the C6 position has been noted in Suzuki cross-coupling reactions of 2,4,6-trichloropyrimidine, suggesting that the C4 position in this compound would also be highly reactive. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. rsc.org Other modern arylation methods include copper-catalyzed C-H arylation using diaryliodonium salts or photoredox-mediated reactions, which offer alternative pathways under mild conditions. rsc.orgmdpi.com

Reaction TypeReagentsCatalyst/BaseTypical Position of SubstitutionKey FeaturesReference
Suzuki-Miyaura CouplingArylboronic acidPd(PPh3)4 / Na2CO3C4 or C2Highly versatile and tolerant of many functional groups. acs.org, researchgate.net
Stille CouplingOrganostannanePd CatalystC4 or C2Effective but limited by the toxicity of tin reagents. acs.org
C-H ArylationAryl Diazonium SaltRu-photoredox / Pd catalystDirected C-H positionGreen chemistry approach using light induction. rsc.org
Copper-Catalyzed ArylationDiaryliodonium SaltCuIC-H positionLigand-free reaction under mild conditions. mdpi.com

Alkylation:

Direct C-alkylation at the chlorinated positions can be more challenging than arylation. While Grignard reagents can be used, their high reactivity can lead to a lack of selectivity and side reactions. More controlled methods often involve the use of organozinc or other less reactive organometallic reagents in the presence of a suitable catalyst. In some synthetic routes, the pyrimidine ring is first modified, for example, by introducing a thiol group, which can then be selectively alkylated. frontiersin.org

Design and Synthesis of Pyrimidine-Containing Fused Heterocycles

Fused pyrimidines are a class of compounds with significant biological and pharmacological importance. The this compound core is an excellent starting material for constructing these bicyclic and polycyclic systems. nih.gov The general strategy involves a two-step process:

Nucleophilic Substitution: One of the chloro groups is first replaced by a nucleophile that contains a second functional group suitable for cyclization. For example, reaction with an amino-alcohol, amino-thiol, or a molecule containing an active methylene (B1212753) group.

Intramolecular Cyclization: The newly introduced functional group then reacts with the remaining chloro group or another position on the pyrimidine ring to form a new fused ring.

This approach allows for the synthesis of a wide variety of fused systems, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrrolo[2,3-d]pyrimidines. The design of these molecules often aims to combine the pharmacological properties of the pyrimidine ring with those of the fused heterocycle to create single agents with enhanced or multiple therapeutic activities. duq.edu

Exploration of Structure-Reactivity Relationships in Novel Derivatives

C2 and C4 Positions: Modifications at these positions, starting from this compound, are key for tuning activity. The introduction of various amine, ether, or aryl groups can modulate the molecule's ability to form hydrogen bonds and engage in other interactions with biological targets like protein kinases. nih.gov For example, specific substitutions can confer selectivity for mutant forms of enzymes, a critical aspect in targeted cancer therapy. nih.gov

C6 Position: The difluoromethyl group at the C6 position is a significant feature. The fluorine atoms can enhance metabolic stability and alter the electronic properties of the pyrimidine ring, potentially improving cell permeability and binding affinity to target proteins. mdpi.comresearchgate.net

Systematic modification of these three positions allows for a thorough investigation of the SAR. By synthesizing libraries of compounds with diverse functionalities and evaluating their biological activities, researchers can identify the optimal structural features required for a desired therapeutic effect. researchgate.netnih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Theoretical and Computational Chemistry Approaches to 2,4 Dichloro 6 Difluoromethyl Pyrimidine

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule dictates its fundamental physical and chemical properties. Quantum chemical methods are employed to build a detailed model of the electron distribution and energy levels within 2,4-Dichloro-6-(difluoromethyl)pyrimidine.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.net This optimization process minimizes the total electronic energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For a molecule like this compound, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The resulting optimized geometry is crucial as it serves as the foundation for all further computational analyses. scirp.org

Table 1: Illustrative Geometrical Parameters for this compound from DFT Optimization. (Note: These are representative parameters that would be calculated; specific literature values are not available).
ParameterDescriptionIllustrative Calculated Value
C4-ClBond Length~1.74 Å
C2-ClBond Length~1.73 Å
C6-C(F2H)Bond Length~1.51 Å
N1-C2-N3Bond Angle~127°
N3-C4-C5Bond Angle~116°
C5-C6-N1Bond Angle~123°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to act as an electron donor. The LUMO is the innermost orbital without electrons and relates to its ability to act as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For this compound, the LUMO's distribution is particularly important. In nucleophilic aromatic substitution reactions, a nucleophile will preferentially attack the atoms where the LUMO has the largest lobes. wuxiapptec.com Computational analysis of related dichloropyrimidines shows that the relative size of the LUMO lobes on the carbon atoms bonded to the chlorine atoms (C2 and C4) can predict which site is more susceptible to attack. wuxiapptec.com

Additionally, calculating the partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the distribution of electron density across the molecule. This analysis identifies electropositive and electronegative centers, highlighting the carbon atoms at the C2 and C4 positions as electrophilic sites prone to nucleophilic attack.

Table 2: Illustrative Electronic Properties for this compound. (Note: Representative data from quantum chemical calculations).
PropertyDescriptionIllustrative Value
HOMO EnergyHighest Occupied Molecular Orbital-7.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference (reactivity indicator)6.3 eV
Atomic Charge on C4Mulliken Partial Charge+0.25 e
Atomic Charge on C2Mulliken Partial Charge+0.28 e

Simulations of Reaction Mechanisms and Energy Landscapes

Computational methods allow for the detailed exploration of potential reaction pathways, providing insights into reaction feasibility, rates, and selectivity.

To understand how this compound reacts, particularly in nucleophilic aromatic substitution (SNAr) reactions, chemists can computationally model the entire reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. wuxiapptec.com The energy required to reach this state is the activation energy, which determines the reaction rate.

For this molecule, there are two primary sites for substitution: the chlorine at C2 and the chlorine at C4. By calculating the activation energy for a nucleophile to attack each position, a direct comparison of the reaction rates can be made. wuxiapptec.com A lower calculated energy barrier for substitution at one position indicates that this pathway is kinetically favored, and its product will be formed faster. wuxiapptec.com Such analyses have been successfully used on related chloropyrimidine systems to explain why one isomer is formed preferentially over another. wuxiapptec.com

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the key regiochemical question is whether a nucleophile will substitute the chlorine at the C2 or C4 position. As discussed, this can be predicted both qualitatively and quantitatively.

Qualitatively, analysis of the LUMO distribution and atomic charges can suggest the more electrophilic site. wuxiapptec.com However, for a more robust prediction, a quantitative comparison of the transition state energies for attack at C2 and C4 is necessary. wuxiapptec.com The presence of the electron-withdrawing difluoromethyl group at the C6 position is expected to significantly influence the electron distribution within the pyrimidine (B1678525) ring and thus affect the relative stability of the transition states, ultimately controlling the regiochemical outcome. wuxiapptec.com Stereoselectivity is not typically a primary consideration for SNAr reactions on an achiral planar ring unless chiral reagents or catalysts are involved.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Given that the pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs, it is valuable to explore the potential of this compound as a ligand that could interact with biological macromolecules like proteins or enzymes. mdpi.commdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov The process begins with the 3D structure of the ligand, obtained from DFT geometry optimization, and a known 3D structure of a target protein, often sourced from the Protein Data Bank. mdpi.com

The docking software then samples a vast number of possible binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. remedypublications.com This score estimates the binding affinity, with lower scores generally indicating a more stable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing new, more potent derivatives and for generating hypotheses about a compound's potential biological activity. nih.govnih.gov

Molecular Basis of Biological Interactions of Difluoromethylpyrimidine Derivatives

In Vitro Mechanistic Investigations of Enzyme Inhibition

The biological activity of difluoromethylpyrimidine derivatives has been a subject of significant scientific inquiry, particularly concerning their ability to inhibit key enzymes involved in cellular signaling and proliferation. The introduction of the difluoromethyl moiety to the pyrimidine (B1678525) scaffold can significantly influence the compound's binding affinity and inhibitory potency against various enzymatic targets.

The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers. nih.govresearchgate.net Difluoromethylpyrimidine derivatives have been developed as potent inhibitors of this pathway.

One prominent example is PQR514, a pan-PI3K inhibitor that incorporates a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety. acs.org This particular chemical group has been identified as an optimized residue for high-affinity binding to PI3K. acs.org In vitro studies have demonstrated that PQR514 is a highly potent inhibitor of all class I PI3K isoforms as well as the mechanistic target of rapamycin (B549165) (mTOR), a related kinase. researchgate.netacs.org

The binding mechanism involves the inhibitor occupying the ATP-binding site of the kinase. researchgate.netacs.org It is hypothesized that the nitrogen atom at the third position of the pyrimidine core forms a hydrogen bond with Lys833 in the PI3Kγ isoform, which helps stabilize the inhibitor's binding. acs.org Due to the high degree of similarity in the ATP-binding pockets among class-I PI3Ks and mTOR, a comparable binding mode is presumed for all these related enzymes. acs.org

The potency of these compounds has been quantified using in vitro binding assays, such as the time-resolved FRET (TR-FRET) displacement assay. acs.org Research has shown that replacing a trifluoromethyl (CF3) group with a difluoromethyl (CHF2) group on the pyrimidine ring can enhance affinity for mTOR. acs.org This strategic substitution allows for the fine-tuning of the PI3K/mTOR inhibition ratio. acs.org The improved potency of compounds like PQR514, both in vitro and in cellular assays, highlights the significance of the difluoromethyl-pyrimidine structure in designing effective PI3K inhibitors. nih.gov

Table 1: In Vitro Kinase Inhibition Profile of PQR514 Data sourced from in vitro binding assays.

Kinase TargetKi (nM)
PI3Kα< 7
PI3Kβ< 7
PI3Kγ< 7
PI3Kδ< 7
mTOR< 35

Dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA replication. taylorandfrancis.commdpi.com Consequently, inhibitors of these enzymes, known as antifolates, are used as therapeutic agents. mdpi.comwikipedia.org

DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for many metabolic reactions, including thymidylate synthesis. mdpi.comresearchgate.net TSase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a direct precursor for DNA synthesis. taylorandfrancis.com Inhibition of TSase leads to a depletion of dTMP, which can trigger "thymineless death" in rapidly dividing cancer cells. taylorandfrancis.com

The pyrimidine ring is a core structural feature of many DHFR and TSase inhibitors. researchgate.netnih.gov For instance, 2,4-diaminopyrimidine (B92962) is a common motif in non-classical antifolates that target DHFR. researchgate.net Similarly, fluoropyrimidines like 5-fluorouracil (B62378) are well-known inhibitors of TSase. taylorandfrancis.comwikipedia.org These agents often act as structural analogues of the natural substrates, binding to the enzyme's active site. wikipedia.org While the pyrimidine scaffold is central to the design of inhibitors for these enzymes, specific research focusing on 2,4-Dichloro-6-(difluoromethyl)pyrimidine as a direct inhibitor of DHFR or TSase is not extensively detailed in the available literature. However, the established role of substituted pyrimidines in this field suggests a potential area for future investigation.

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key to the production of prostanoids involved in inflammation and other physiological processes. nih.gov While COX-1 is constitutively expressed in most tissues, COX-2 is an inducible enzyme often overexpressed in inflammatory conditions and various cancers. nih.govrsc.org This has made selective COX-2 inhibitors a valuable target for developing anti-inflammatory and potentially anti-cancer drugs with an improved side-effect profile compared to non-selective NSAIDs. nih.govmdpi.com

Pyrimidine derivatives have been successfully developed as selective COX-2 inhibitors. nih.govnih.gov Studies have shown that certain pyrimidine-based compounds exhibit a high selectivity for the COX-2 isoform over COX-1, with potencies comparable to established drugs like meloxicam. nih.govnih.gov The mechanism of inhibition involves the compound binding to the active site of the COX-2 enzyme. mdpi.commdpi.com For example, pyrimidine-5-carbonitrile compounds have demonstrated potent COX-2 inhibitory activity in the submicromolar range. mdpi.com Another study identified a pyrimidine derivative containing a trifluoromethyl group as a potent and selective COX-2 inhibitor. rsc.org Although specific in vitro data for this compound is limited, the proven efficacy of related pyrimidine structures suggests that this class of compounds represents a promising scaffold for potent COX-2 inhibitors. nih.gov

Interaction with Cellular Pathways at a Molecular Level

The molecular interactions of difluoromethylpyrimidine derivatives extend beyond direct enzyme inhibition to the modulation of complex cellular signaling networks that govern cell fate.

Apoptosis, or programmed cell death, and the cell cycle are tightly regulated processes that are frequently dysregulated in cancer. nih.govbezmialemscience.org The PI3K/AKT pathway, which is a primary target of many difluoromethylpyrimidine derivatives, plays a critical role in promoting cell survival and proliferation, in part by inhibiting apoptosis and facilitating cell cycle progression. researchgate.netjons-online.com

By inhibiting PI3K and its downstream target mTOR, difluoromethylpyrimidine-based compounds can disrupt these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis. rsc.orgnih.gov For example, novel furo[2,3-d]pyrimidine (B11772683) derivatives, which act as dual PI3K/AKT inhibitors, have been shown to cause cell cycle arrest in the G0–G1 phase and trigger apoptosis in breast cancer cells. rsc.orgnih.gov The induction of apoptosis is a key mechanism for the anti-tumor activity of these compounds. nih.govnih.gov This process can be initiated through the intrinsic mitochondrial pathway, which involves the release of pro-apoptotic factors. mdpi.com Furthermore, the inhibition of PI3K signaling can alter the expression of proteins that regulate the cell cycle, leading to a halt in cell division. nih.govmdpi.com Studies on other compounds have demonstrated that targeting key cellular pathways can cause cell accumulation in specific phases of the cell cycle, such as G2/M or G0/G1, ultimately suppressing tumor growth. bezmialemscience.orgnih.gov

The primary mechanism of action for many kinase inhibitors, including difluoromethylpyrimidine derivatives targeting PI3K, involves competitive binding at the orthosteric site—the same site where the natural ligand (ATP) binds. researchgate.netacs.org This direct competition prevents the enzyme from carrying out its normal function.

In addition to orthosteric inhibition, another important mechanism for modulating receptor function is allosteric modulation. wikipedia.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. wikipedia.orgnih.gov This binding event causes a conformational change in the receptor, which in turn alters the receptor's response to its endogenous ligand. wikipedia.org Allosteric modulators can be positive (enhancing the response), negative (diminishing the response), or neutral. wikipedia.org

This approach is being explored for various receptors, including purine (B94841) and pyrimidine receptors. nih.gov For example, allosteric modulators have been identified for A1 and A3 adenosine (B11128) receptors. nih.gov While the difluoromethylpyrimidine derivatives discussed in the context of PI3K inhibition act orthosterically, the principle of allosteric modulation represents a sophisticated strategy in drug design that could potentially be applied to pyrimidine-based compounds to achieve more nuanced control over cellular signaling pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Difluoromethylpyrimidines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For difluoromethylpyrimidine derivatives, these studies provide critical insights into optimizing potency, selectivity, and pharmacokinetic properties. The pyrimidine nucleus is a "privileged" scaffold, meaning its structure is a versatile foundation for developing therapeutic agents across various diseases. nih.govnih.gov The strategic incorporation of a difluoromethyl (CF2H) group further enhances its potential. Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a lipophilic hydrogen bond donor, a characteristic that can significantly improve binding affinity to biological targets. Furthermore, the CF2H group serves as a valuable bioisostere for functional groups like hydroxyl or thiol moieties, often leading to increased metabolic stability due to the strength of the carbon-fluorine bond.

Detailed research has demonstrated that the biological activity of difluoromethylpyrimidine derivatives is highly dependent on the nature and position of various substituents on the pyrimidine core. nih.gov Modifications at the C2, C4, and C6 positions, as well as the fusion of other ring systems, have been extensively explored to develop compounds with tailored biological functions, including anticancer and antimicrobial activities. nih.govnih.gov

A pivotal aspect of SAR for this class of compounds involves the manipulation of substituents at the C2 and C4 positions. The parent compound, this compound, serves as a key intermediate where the chlorine atoms are excellent leaving groups, allowing for the introduction of diverse functionalities. This strategy has been successfully employed in the development of highly potent kinase inhibitors. For instance, research into Phosphoinositide 3-kinase (PI3K) inhibitors has shown that the 4-(difluoromethyl)pyrimidin-2-amine moiety is an optimized structural module for binding to the kinase. acs.org In a study developing the inhibitor PQR514, this specific moiety demonstrated superior potency compared to analogous structures. acs.org The nitrogen in the pyrimidine ring can form a hydrogen bond that stabilizes the inhibitor's binding within the ATP-binding pocket of the kinase, an interaction that highlights the importance of the pyrimidine scaffold. acs.org

Table 1: SAR of Difluoromethylpyrimidine Derivatives as PI3K/mTOR Inhibitors
CompoundKey Structural MoietyPI3Kα (Ki, nM)mTOR (Ki, nM)
PQR309 (1) 4-(Trifluoromethyl)pyridine2.715.1
PQR514 (4) 4-(Difluoromethyl)pyrimidine1.88.8
Compound 5 4-(Difluoromethyl)pyrimidine2.511.2
Compound 6 4-(Difluoromethyl)pyrimidine4.434.1

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Similarly, in the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, substitutions on a pyrrolo[2,3-d]pyrimidine core have been shown to dramatically influence activity and selectivity. nih.gov While the core structure is different, the principles of substitution on the pyrimidine ring are analogous. Studies revealed that the nature of the anilino (substituted phenylamine) group at the N4-position is critical for determining the inhibitory profile against different kinases, such as VEGFR-2 versus Epidermal Growth Factor Receptor (EGFR). nih.gov For example, introducing di-substitutions at the 2,4- or 3,4-positions of the anilino ring resulted in potent VEGFR-2 inhibition. nih.gov This demonstrates that hydrophobic and electronic factors of the substituents play a crucial role in fine-tuning the biological activity.

Table 2: SAR of N4-Anilino-Substituted Pyrrolopyrimidines as Kinase Inhibitors
CompoundN4-Anilino SubstitutionVEGFR-2 IC50 (µM)EGFR IC50 (µM)
Compound 7 3-Bromo>100.007
Compound 8 2,4-Dichloro0.0410.448
Compound 9 2-Fluoro, 4-Chloro0.0820.071
Compound 13 3-Fluoro, 4-Trifluoromethyl0.046>10

Data sourced from the Journal of Medicinal Chemistry. nih.gov

The central pyrimidine ring is a crucial pharmacophore for interaction with various biological targets. nih.gov

The difluoromethyl group at the C6 position is a key determinant of bioactivity, offering advantages in hydrogen bonding and metabolic stability over non-fluorinated or trifluoromethylated analogs. acs.org

Substitutions at the C2 and C4 positions are critical for modulating potency and selectivity, particularly for kinase inhibitors, where specific amine-containing groups can form essential hydrogen bonds. acs.orgnih.gov

The properties of substituents on appended aromatic or heterocyclic rings, such as hydrophobicity and electronic effects, are vital for fine-tuning target specificity. nih.govnih.gov

These findings underscore the versatility of the difluoromethylpyrimidine scaffold and provide a rational basis for the future design of novel, highly effective therapeutic agents. nih.gov

Emerging Applications and Future Research Directions for 2,4 Dichloro 6 Difluoromethyl Pyrimidine

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and materials chemistry. The difluoromethyl group (CHF2), in particular, offers a unique combination of lipophilicity and hydrogen-bond donating capability, making it a valuable substituent in rational drug design. The compound 2,4-Dichloro-6-(difluoromethyl)pyrimidine stands as a pivotal building block, poised at the intersection of synthetic accessibility and functional potential. Its two reactive chlorine atoms provide versatile handles for nucleophilic substitution, allowing for the construction of complex molecular architectures, while the difluoromethyl-pyrimidine core imparts desirable electronic and metabolic properties. This article explores the emerging applications and future research trajectories stemming from this versatile chemical intermediate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.